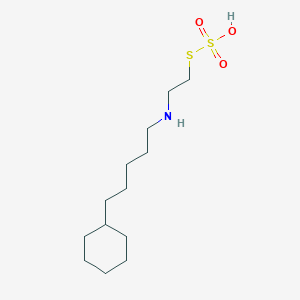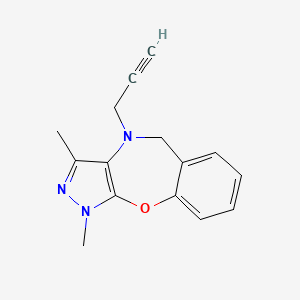
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C16H14N2O6. It is a derivative of benzoic acid, specifically a benzoate ester, where the benzoic acid moiety is substituted with two nitro groups at the 3 and 5 positions, and the ester group is attached to a 2-(2-methylphenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-(2-methylphenyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzoate ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles replacing the nitro groups.
Reduction: 2-(2-Methylphenyl)ethyl 3,5-diaminobenzoate.
Hydrolysis: 3,5-Dinitrobenzoic acid and 2-(2-methylphenyl)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate involves its interaction with cellular components. The nitro groups on the benzoate ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, the compound may interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells, leading to cell membrane disruption and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl group instead of the 2-(2-methylphenyl)ethyl group.
Propyl 3,5-dinitrobenzoate: Similar structure but with a propyl group instead of the 2-(2-methylphenyl)ethyl group.
Uniqueness
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate is unique due to the presence of the 2-(2-methylphenyl)ethyl group, which imparts distinct steric and electronic properties.
Propiedades
Número CAS |
22545-17-1 |
|---|---|
Fórmula molecular |
C16H14N2O6 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H14N2O6/c1-11-4-2-3-5-12(11)6-7-24-16(19)13-8-14(17(20)21)10-15(9-13)18(22)23/h2-5,8-10H,6-7H2,1H3 |
Clave InChI |
ODXFOSVXDPORLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


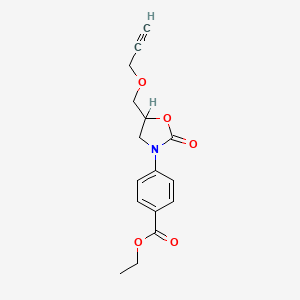
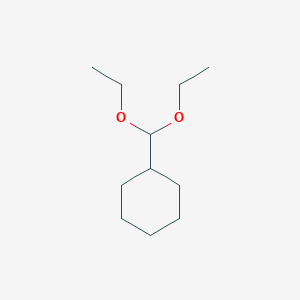
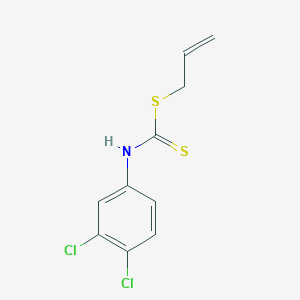
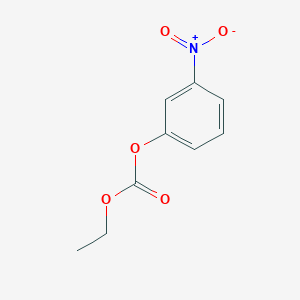
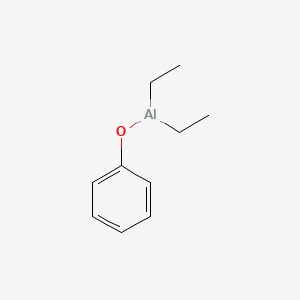
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)
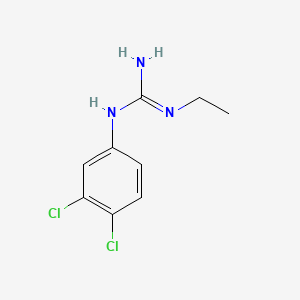
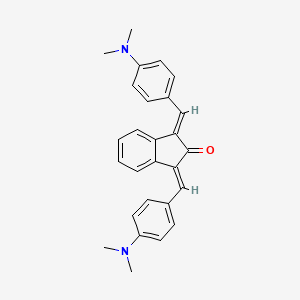


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
